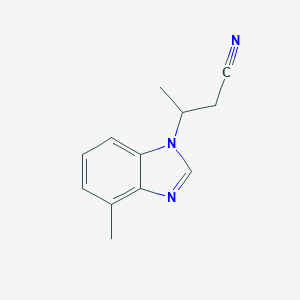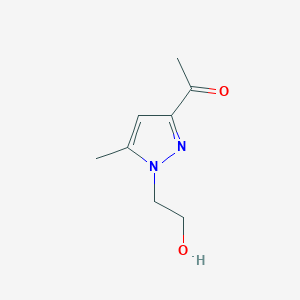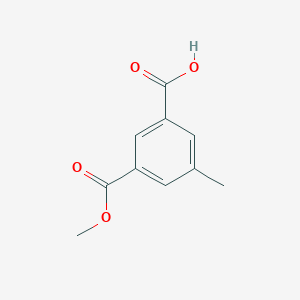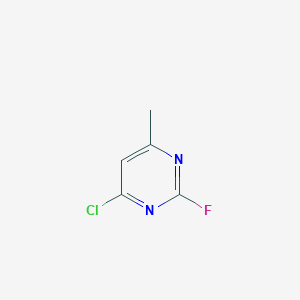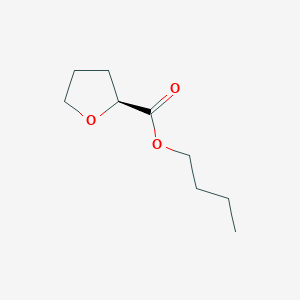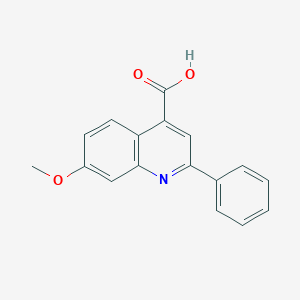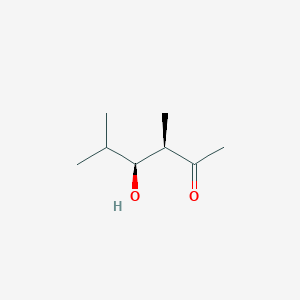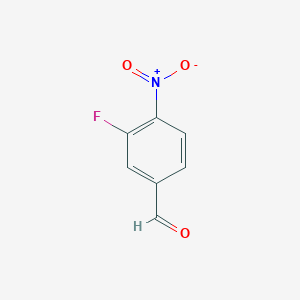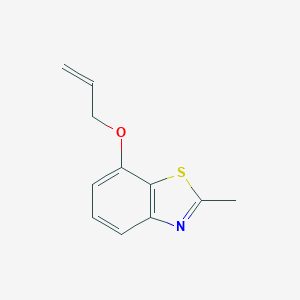
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties and has been extensively studied for its various applications.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- has been extensively studied for its various scientific research applications. It has been found to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its potential use in the development of new drugs and as a tool for studying biological systems.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways and enzymes involved in oxidative stress and inflammation. It has also been found to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, promote cell survival, and enhance cellular defense mechanisms. It has also been found to modulate the expression of various genes and proteins involved in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- in lab experiments has several advantages and limitations. One of the main advantages is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying various biological systems. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)-. One of the main directions is the development of new drugs based on its unique properties. It is also important to further investigate its mechanism of action and its potential use in the treatment of various diseases. Additionally, more studies are needed to fully understand its toxicity and potential side effects.
Synthesemethoden
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- involves the reaction of 5-isopropyl-6-phenylseleno-1,3-dimethyluracil with 1-(2-bromoethyl)-2-hydroxyethane in the presence of potassium carbonate. This reaction leads to the formation of the desired compound in good yield.
Eigenschaften
CAS-Nummer |
172255-86-6 |
|---|---|
Produktname |
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- |
Molekularformel |
C16H20N2O4Se |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxymethyl)-6-phenylselanyl-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O4Se/c1-11(2)13-14(20)17-16(21)18(10-22-9-8-19)15(13)23-12-6-4-3-5-7-12/h3-7,11,19H,8-10H2,1-2H3,(H,17,20,21) |
InChI-Schlüssel |
GMOYLIGHZGUCLD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(N(C(=O)NC1=O)COCCO)[Se]C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C1=C(N(C(=O)NC1=O)COCCO)[Se]C2=CC=CC=C2 |
Andere CAS-Nummern |
172255-86-6 |
Synonyme |
2,4(1H,3H)-Pyrimidinedione, 1-[(2-hydroxyethoxy)methyl]-5-(1-methyleth yl)-6-(phenylseleno)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



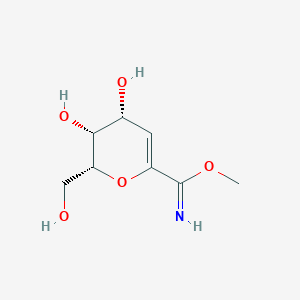

![Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI)](/img/structure/B63232.png)
